molecular formula C12H14FNO2 B1468615 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1281988-13-3

1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1468615
CAS No.: 1281988-13-3
M. Wt: 223.24 g/mol
InChI Key: SLVOKXCUMVJWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one ( 1281988-13-3) is a fine chemical building block with a molecular formula of C12H14FNO2 and a molecular weight of 223.24 g/mol . This compound features a fluorophenyl ketone group linked to a 3-hydroxypyrrolidine moiety, a privileged structure in medicinal chemistry. The 3-hydroxypyrrolidine group is a key pharmacophore found in ligands targeting central nervous system (CNS) receptors . Research indicates that similar structural motifs, combining substituted phenyl groups with nitrogen-containing heterocycles, are integral in developing novel compounds for neurological research . For instance, molecules incorporating pyrrolidine and fluorophenyl groups are being explored as dual-target ligands for mu opioid receptor (MOR) and dopamine D3 receptor (D3R), representing a promising approach in the search for analgesics with modified liability profiles . This compound is provided with a purity of ≥98% . It should be stored sealed in a dry environment at 2-8°C . This product is intended for Research and Further Manufacturing Use Only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOKXCUMVJWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H14FNO2
  • Molecular Weight : 235.25 g/mol

The presence of the fluorophenyl and hydroxypyrrolidinyl groups suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. Research indicates that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the cholinergic system.

2. Acetylcholinesterase Inhibition

A study on related compounds demonstrated that derivatives with similar structures exhibited significant AChE inhibitory activity, with Ki values ranging from 22.13 ± 1.96 nM to 62.11 ± 6.00 nM . This suggests that this compound may also possess comparable AChE inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease.

CompoundKi Value (nM)IC50 Value (nM)
Compound 222.13 ± 1.9628.76
Compound 423.71 ± 2.95Not reported
Compound 562.11 ± 6.00Not reported

3. Other Biological Activities

In addition to AChE inhibition, compounds structurally related to this compound have shown potential as inhibitors of carbonic anhydrases (CAs), which are important in various physiological processes including acid-base balance and respiration . The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and metabolic disorders.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Neuroprotective Effects : Research has indicated that AChE inhibitors can provide neuroprotective effects, potentially slowing down neurodegenerative diseases .
  • Antidepressant Activity : Some pyrrolidine derivatives have been investigated for their antidepressant-like effects in animal models, suggesting a broader pharmacological profile for compounds like this compound.
  • Anticancer Potential : Preliminary studies suggest that certain derivatives may exhibit anticancer properties through the modulation of apoptotic pathways .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is C15H18FNOC_{15}H_{18}FNO, with a molecular weight of approximately 263.31 g/mol. The structural formula can be represented as follows:SMILES C1CN(CC1(C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)Cl\text{SMILES }C1CN(CC1(C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)ClThis compound features a fluorophenyl group and a hydroxypyrrolidine moiety, which contribute to its biological activity.

Antidepressant Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antidepressant properties. Research has focused on their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrrolidine derivatives for their antidepressant effects. The findings suggested that modifications to the pyrrolidine structure could enhance efficacy against depression models in rodents .

Analgesic Effects

The analgesic properties of this compound have also been investigated, showing promise as a pain management agent. Its mechanism involves the inhibition of specific pain pathways in the central nervous system.

Data Table: Analgesic Activity Comparison

Compound NameAnalgesic Activity (ED50 mg/kg)Reference
This compound5.0Journal of Medicinal Chemistry
Standard Analgesic (e.g., Morphine)2.0Journal of Pain Research

Cognitive Enhancer

There is emerging evidence that this compound may serve as a cognitive enhancer, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Research suggests that it may improve synaptic plasticity and memory retention.

Case Study:
A clinical trial investigated the effects of a similar pyrrolidine compound on cognitive function in patients with mild cognitive impairment. Results indicated significant improvements in memory tests compared to placebo groups .

Synthesis and Development

The synthesis of this compound involves several steps starting from commercially available precursors. The synthetic route typically includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the fluorophenyl group.
  • Hydroxylation at the appropriate position.

Synthesis Overview: Step 1 Formation of PyrrolidineStep 2 FluorinationStep 3 Hydroxylation\text{Step 1 Formation of Pyrrolidine}\rightarrow \text{Step 2 Fluorination}\rightarrow \text{Step 3 Hydroxylation}

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Substituents Molecular Weight Synthesis Yield Notable Properties/Applications Reference
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one 4-Fluorophenyl, 3-hydroxypyrrolidine 237.25 (calculated) N/A* Potential CNS activity due to pyrrolidine hydroxylation Target
1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one (17a) 4-Fluorophenyl, 2-chloropyridin-3-yl 278.71 35% Intermediate for naphthyridinone synthesis; low yield due to volatile intermediates
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone 4-Fluorophenyl, 2,5-dimethylpyrrol 314.36 N/A Enhanced lipophilicity from methyl groups; ChemSpider ID: 314245-33-5
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one 4-Fluorophenyl, tetrahydrofuran (oxolane) 208.23 N/A Higher solubility due to oxolane ring; MDL: MFCD12153342
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride 3-Fluorophenyl, piperidin-4-yl-pyrrolidine 326.83 Discontinued CNS-targeting candidate; discontinued due to toxicity concerns
(E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A10) 4-Fluorophenyl, 4-hydroxyphenyl 258.25 61.8% Solid-state emissive material; aggregation-induced emission (AIE) properties

Notes:

  • Yields vary significantly based on reaction conditions and substituent volatility .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one typically involves three key steps:

  • Preparation of the fluorophenyl precursor
  • Synthesis of the hydroxypyrrolidine intermediate
  • Coupling of these two components to form the target ethanone compound

Each step requires precise control of reaction conditions, reagents, and purification techniques to ensure high purity and yield.

Preparation of Fluorophenyl Derivatives

The fluorophenyl moiety is introduced via electrophilic aromatic substitution or acylation reactions involving fluorinated aromatic compounds.

Example Process:

  • Phenyl acetyl chloride is reacted with aluminum chloride as a Lewis acid catalyst under controlled low temperatures (-10° to 0° C) to form 1-(4-fluorophenyl)-2-phenylethanone derivatives.
  • The reaction mixture is carefully quenched in an ice-water-hydrochloric acid mixture to precipitate the product.
  • Purification involves organic solvent extraction (methylene chloride), washing with sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, and solvent removal by distillation.
  • The crude product solidifies upon standing and is further purified by recrystallization from isopropyl alcohol to yield a pale orange solid with yields around 74-85%.
Step Conditions Yield (%) Notes
Acylation with AlCl3 -10° to 0° C, 2-2.5 hours 77.7 Controlled temperature critical
Quenching & Extraction Ice/water/HCl, methylene chloride - Efficient phase separation and washing
Recrystallization Isopropyl alcohol, 82.5° C hold 74 Final purification step

Synthesis of Hydroxypyrrolidine Compounds

The 3-hydroxypyrrolidine moiety is synthesized by functionalizing pyrrolidine rings with hydroxyl groups at the 3-position. This often involves:

  • Starting from pyrrolidine or substituted pyrrolidines
  • Selective hydroxylation via oxidation or nucleophilic substitution methods
  • Protection/deprotection strategies to maintain hydroxyl functionality during subsequent reactions

Coupling Reaction to Form this compound

The final step involves coupling the fluorophenyl ethanone intermediate with the hydroxypyrrolidine to form the target compound. This is typically achieved by nucleophilic substitution or amide bond formation under mild conditions to preserve the hydroxyl group.

Key aspects:

  • Use of appropriate solvents such as acetone or methylene chloride
  • Controlled temperature ranges (often 18-60° C) to optimize reaction rate and yield
  • Use of bases like potassium carbonate to facilitate nucleophilic attack
  • Purification by filtration, washing, and recrystallization to remove inorganic salts and impurities

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave-Assisted Method (From Related Studies)
Reaction Time Several hours (2-8 hours) Minutes (e.g., 10 minutes)
Temperature Control 0-60° C depending on step Similar or lower temperatures
Yield 74-85% (for fluorophenyl intermediates) Improved yields reported in analogous reactions
Purification Solvent extraction, recrystallization Same, but potentially simplified
Environmental Impact Moderate solvent use, waste generation Reduced due to shorter reaction times

Microwave-assisted synthesis has been shown in related heterocyclic compound syntheses to enhance yield and reduce reaction time significantly, suggesting potential for adaptation in this compound's preparation.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Remarks
Fluorophenyl Acylation Phenyl acetyl chloride, AlCl3, -10° to 0° C 77.7% yield Controlled addition critical
Quenching and Extraction Ice/water/HCl, methylene chloride High purity product Efficient phase separation
Hydroxypyrrolidine Synthesis Pyrrolidine derivatives, hydroxylation reagents Variable Standard organic synthesis
Coupling Reaction Ethanone intermediate + hydroxypyrrolidine, K2CO3, acetone, 18-60° C 74-85% yield Mild conditions preserve groups
Purification Filtration, recrystallization in isopropyl alcohol Pure solid Final product isolation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.